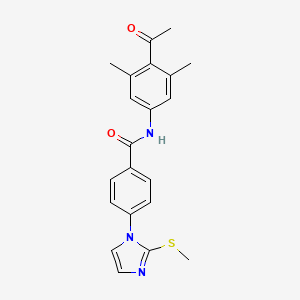![molecular formula C17H17BFNO4 B7430949 {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid](/img/structure/B7430949.png)
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of proteasome, an enzyme complex responsible for degrading proteins in cells.
Wirkmechanismus
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid inhibits the proteasome by binding to its active site and preventing the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which triggers cell death pathways in cancer cells. In addition, it also modulates the immune system by regulating the activity of immune cells such as T cells and dendritic cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It induces cell death in cancer cells, modulates the immune system, and reduces inflammation. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid in lab experiments is its specificity for the proteasome. It has a high affinity for the active site of the proteasome, which makes it a potent inhibitor. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells.
Zukünftige Richtungen
There are several future directions for the research on {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid. One direction is to explore its potential therapeutic applications in the treatment of various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective proteasome inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate its potential toxicity to cells and its pharmacokinetics in vivo.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of proteasome, which makes it a promising candidate for the treatment of various diseases. Its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential therapeutic applications and to develop more potent and selective proteasome inhibitors.
Synthesemethoden
The synthesis of {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid involves the reaction of 4-fluoroaniline with 3,5-dimethyl-4-acetylaminophenylboronic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to be a potent inhibitor of proteasome, which makes it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[3-[(4-acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BFNO4/c1-9-6-13(7-10(2)16(9)11(3)21)20-17(22)14-8-12(18(23)24)4-5-15(14)19/h4-8,23-24H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDJPSSOPOQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C(=C2)C)C(=O)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 3-[5-[2-[(1-methoxy-3-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430875.png)
![Ethyl 4-[[5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7430881.png)
![tert-butyl (3aS,6aR)-2-[3-[(3-nitrophenyl)sulfonylamino]propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B7430903.png)
![Ethyl 3-[[3-methoxycarbonyl-5-(trifluoromethyl)phenyl]sulfonylamino]azetidine-1-carboxylate](/img/structure/B7430911.png)
![5-[2-[2-(2,4-Dichlorophenyl)ethylimino]-3-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-thiazol-4-yl]-2-hydroxybenzamide](/img/structure/B7430920.png)
![tert-butyl N-[4-[methyl-(5-methyl-1-quinolin-6-yltriazole-4-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B7430928.png)

![Methyl 3-[2-[(4-methyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)methyl]phenyl]benzoate](/img/structure/B7430937.png)

![N-[1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl]-2-fluoro-5-methyl-4-nitroaniline](/img/structure/B7430974.png)
![1-(Benzenesulfonyl)-4-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]-5-nitropyrrolo[2,3-b]pyridine](/img/structure/B7430982.png)
![1-Benzyl-1-[2-[benzyl(methyl)amino]ethyl]-3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7430989.png)
![[6-[1-Benzyl-3-(4-methylphenyl)pyrazol-4-yl]-4-hydroxy-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7430992.png)
![methyl N-[4-[[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]carbamoyl]-3-methylphenyl]carbamate](/img/structure/B7430999.png)
